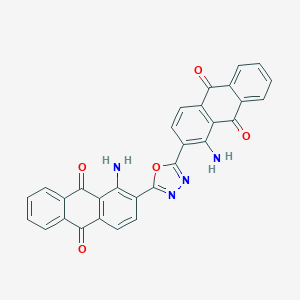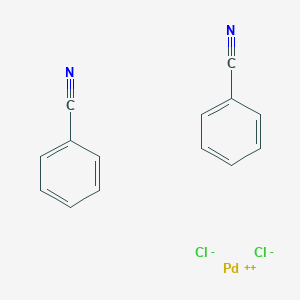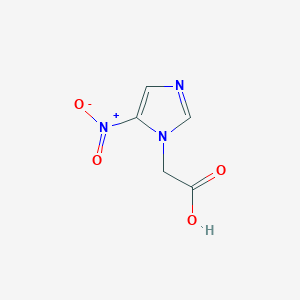
(5-Nitro-1H-imidazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Nitro-1H-imidazol-1-yl)acetic acid, commonly known as niacinamide, is a chemical compound with the molecular formula C6H6N4O3. It is a derivative of imidazole and is an important intermediate in the synthesis of many organic compounds. Niacinamide has been extensively studied for its various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of niacinamide is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the sirtuin pathway and the nuclear factor-kappaB (NF-kB) pathway. Niacinamide has also been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
Niacinamide has a variety of biochemical and physiological effects. It has been shown to increase the production of ceramides, which are important components of the skin barrier. Niacinamide has also been shown to reduce the production of sebum, which can help to improve acne. In addition, niacinamide has been shown to reduce the production of melanin, which can help to reduce hyperpigmentation.
Avantages Et Limitations Des Expériences En Laboratoire
Niacinamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Niacinamide is also stable under a wide range of conditions and can be easily incorporated into various experimental protocols. However, niacinamide has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions and may require the use of organic solvents. In addition, niacinamide can interact with other compounds in complex ways, which can complicate experimental results.
Orientations Futures
There are many potential future directions for research on niacinamide. One area of interest is the development of novel niacinamide derivatives with improved properties. Another area of interest is the development of new methods for the synthesis of niacinamide. In addition, there is ongoing research on the potential use of niacinamide in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of niacinamide and to identify its full range of potential applications.
Conclusion:
In conclusion, niacinamide is a chemical compound with a wide range of potential applications in scientific research. It has been extensively studied for its various biochemical and physiological effects and has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. Niacinamide has also been shown to improve skin barrier function and reduce hyperpigmentation. While niacinamide has some limitations for lab experiments, it remains a valuable tool for researchers in a variety of fields. Ongoing research on niacinamide is likely to uncover new applications and further our understanding of its mechanism of action.
Méthodes De Synthèse
Niacinamide can be synthesized by the reaction of 5-nitroimidazole with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an imidazolylacetic acid intermediate, which is then reduced to niacinamide.
Applications De Recherche Scientifique
Niacinamide has been extensively studied for its various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. Niacinamide has also been shown to improve skin barrier function and reduce hyperpigmentation. In addition, niacinamide has been studied for its potential use in the treatment of a variety of diseases, including diabetes, arthritis, and Alzheimer's disease.
Propriétés
Numéro CAS |
14766-55-3 |
|---|---|
Nom du produit |
(5-Nitro-1H-imidazol-1-yl)acetic acid |
Formule moléculaire |
C5H5N3O4 |
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
2-(5-nitroimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H5N3O4/c9-5(10)2-7-3-6-1-4(7)8(11)12/h1,3H,2H2,(H,9,10) |
Clé InChI |
ZWUJTBSXSRTFCC-UHFFFAOYSA-N |
SMILES |
C1=C(N(C=N1)CC(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=C(N(C=N1)CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



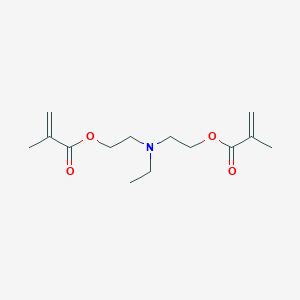
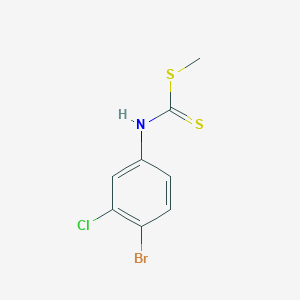
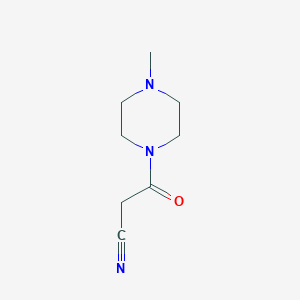
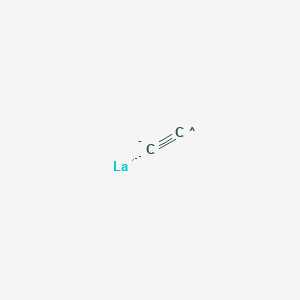
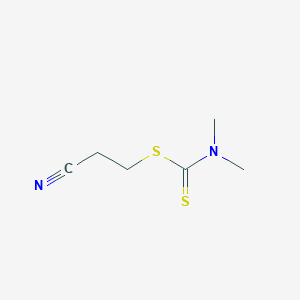
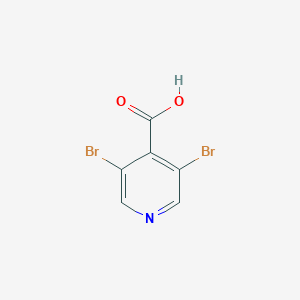
![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)
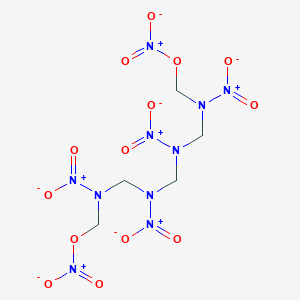
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)

